molecular formula C20H17NO4 B6420975 N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide CAS No. 919017-85-9

N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B6420975
CAS No.: 919017-85-9
M. Wt: 335.4 g/mol
InChI Key: XETMFFKMPVSHTR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its specific biological target. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .

Safety and Hazards

As with any chemical compound, handling “N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals, as a reagent in synthetic chemistry, or in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the acetylphenyl and carboxamide groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized chromene derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in areas like anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives such as:

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole

Uniqueness

N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-11-7-12(2)19-16(8-11)17(23)10-18(25-19)20(24)21-15-6-4-5-14(9-15)13(3)22/h4-10H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETMFFKMPVSHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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